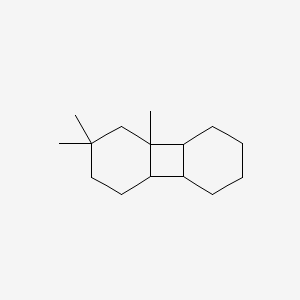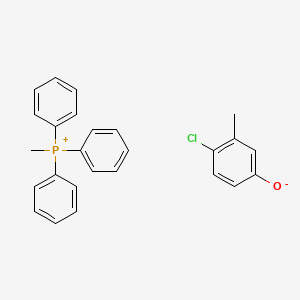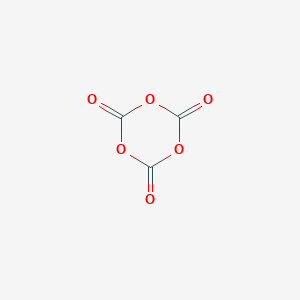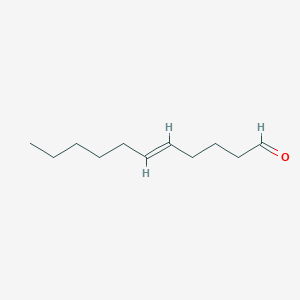
2H-Pyrano(2,3-b)pyridine, 6-bromo-3,4-dihydro-2-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrano(2,3-b)pyridine, 6-bromo-3,4-dihydro-2-(4-methylphenyl)- is a heterocyclic compound that belongs to the pyranopyridine family. This compound is characterized by the presence of a pyridine ring fused with a pyran ring, and it is substituted with a bromine atom at the 6th position and a 4-methylphenyl group at the 2nd position. The compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrano(2,3-b)pyridine derivatives typically involves multicomponent reactions. One efficient method involves the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in the presence of a catalytic amount of potassium carbonate in aqueous ethanol. This reaction can be carried out using microwave heating or solar thermal energy, yielding the desired product in high yields within a short reaction time .
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the bromine substituent.
Reduction: Reduction reactions may target the pyridine ring or the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include brominated pyranopyridine derivatives.
Reduction: Reduced forms of the pyranopyridine ring.
Substitution: Various substituted pyranopyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2H-Pyrano(2,3-b)pyridine derivatives have shown significant potential in various scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential antibacterial and antitumor activities.
Mecanismo De Acción
The exact mechanism of action of 2H-Pyrano(2,3-b)pyridine, 6-bromo-3,4-dihydro-2-(4-methylphenyl)- is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its observed biological activities. The compound may inhibit specific enzymes or modulate receptor activity, thereby exerting its effects on cellular pathways.
Comparación Con Compuestos Similares
- 2H-Pyrano(2,3-b)pyridine, 6-bromo-4-chloro-3,4-dihydro-5-methyl-
- 3,6-dihydro-2H-pyran
- Benzo[h]pyrano[2,3-b]quinoline derivatives
Comparison:
- 2H-Pyrano(2,3-b)pyridine, 6-bromo-3,4-dihydro-2-(4-methylphenyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other pyranopyridine derivatives.
- 3,6-dihydro-2H-pyran lacks the pyridine ring and specific substitutions, making it less complex and potentially less biologically active .
- Benzo[h]pyrano[2,3-b]quinoline derivatives have a fused quinoline ring, which may result in different pharmacological properties .
Propiedades
Número CAS |
102830-66-0 |
|---|---|
Fórmula molecular |
C15H14BrNO |
Peso molecular |
304.18 g/mol |
Nombre IUPAC |
6-bromo-2-(4-methylphenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
InChI |
InChI=1S/C15H14BrNO/c1-10-2-4-11(5-3-10)14-7-6-12-8-13(16)9-17-15(12)18-14/h2-5,8-9,14H,6-7H2,1H3 |
Clave InChI |
JVZXWZXGTDWIQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CCC3=C(O2)N=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


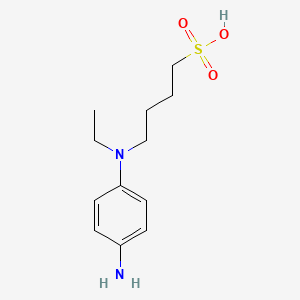
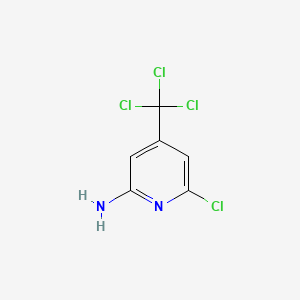
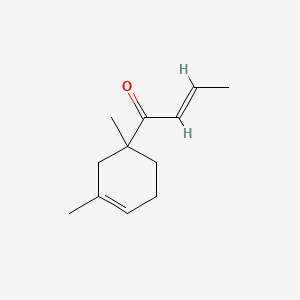

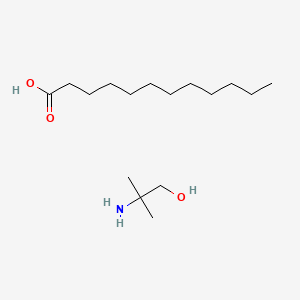
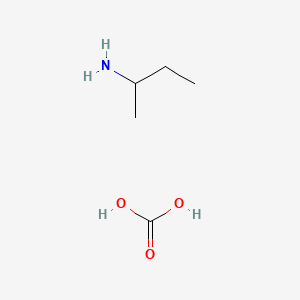

![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)

